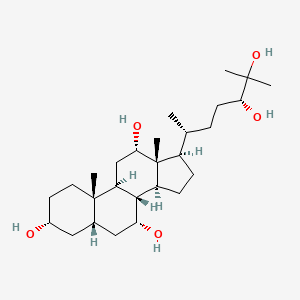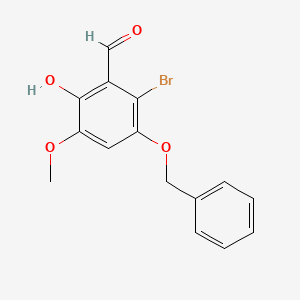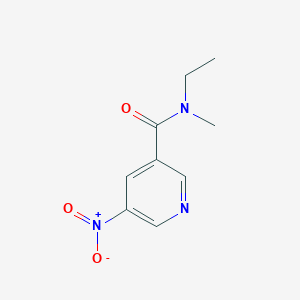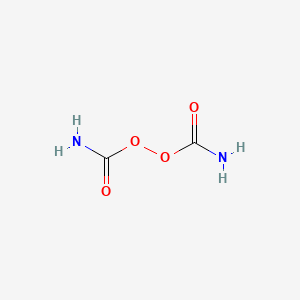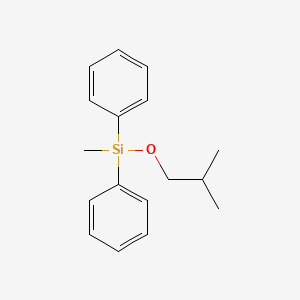![molecular formula C9H4BrCl3O B14613450 2-[(3-Bromoprop-2-yn-1-yl)oxy]-1,3,5-trichlorobenzene CAS No. 59875-47-7](/img/structure/B14613450.png)
2-[(3-Bromoprop-2-yn-1-yl)oxy]-1,3,5-trichlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Bromoprop-2-yn-1-yl)oxy]-1,3,5-trichlorobenzene is an organic compound that features a benzene ring substituted with three chlorine atoms and an ether linkage to a brominated propyne group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromoprop-2-yn-1-yl)oxy]-1,3,5-trichlorobenzene typically involves the reaction of 1,3,5-trichlorobenzene with 3-bromoprop-1-yne in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3-Bromoprop-2-yn-1-yl)oxy]-1,3,5-trichlorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The propyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or alkenes.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides.
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce an aldehyde or ketone.
Aplicaciones Científicas De Investigación
2-[(3-Bromoprop-2-yn-1-yl)oxy]-1,3,5-trichlorobenzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(3-Bromoprop-2-yn-1-yl)oxy]-1,3,5-trichlorobenzene involves its interaction with specific molecular targets. The brominated propyne group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Propargyl Bromide: A related compound with a similar brominated propyne group but without the trichlorobenzene moiety.
3-Bromo-1-propyne: Another similar compound that lacks the ether linkage and trichlorobenzene ring.
Uniqueness
2-[(3-Bromoprop-2-yn-1-yl)oxy]-1,3,5-trichlorobenzene is unique due to the combination of its brominated propyne group and trichlorobenzene ring
Propiedades
Número CAS |
59875-47-7 |
|---|---|
Fórmula molecular |
C9H4BrCl3O |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
2-(3-bromoprop-2-ynoxy)-1,3,5-trichlorobenzene |
InChI |
InChI=1S/C9H4BrCl3O/c10-2-1-3-14-9-7(12)4-6(11)5-8(9)13/h4-5H,3H2 |
Clave InChI |
RQHAPCNGZGZAPF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)OCC#CBr)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1H-Inden-3-yl)sulfanyl]naphthalene](/img/structure/B14613373.png)
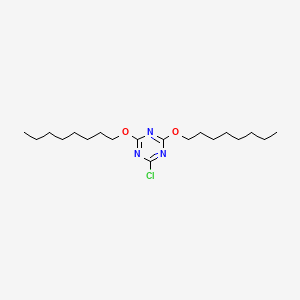
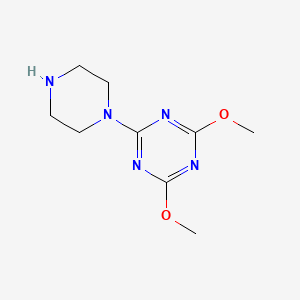
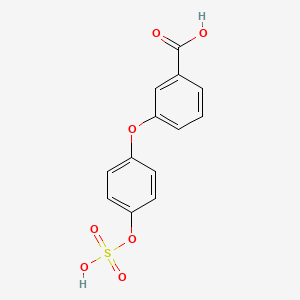


![5-[(2-Chlorophenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14613406.png)


